molecular formula C5H6N2S B7721196 3-aminopyridine-2-thiol

3-aminopyridine-2-thiol

Cat. No.: B7721196
M. Wt: 126.18 g/mol
InChI Key: ADMMJKIQWOJMSK-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-thiol is a heterocyclic organic compound that features both an amino group and a thiol group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyridine-2-thiol typically involves the reaction of 2-chloropyridine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by a thiol group. The reaction is usually carried out in an ethanol medium at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using higher concentrations of reactants and employing continuous flow reactors to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminopyridine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminopyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyridine-2-thiol’s combination of amino and thiol groups on a pyridine ring provides unique reactivity and versatility, making it valuable in various chemical syntheses and biological studies .

Properties

IUPAC Name

3-aminopyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMJKIQWOJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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